4-(CYCLOPROPYLCARBONYL)PHENYLBORONIC ACID
Description
4-(Cyclopropylcarbonyl)phenylboronic acid is a boronic acid derivative featuring a cyclopropylcarbonyl substituent at the para position of the phenyl ring. The cyclopropyl group introduces significant steric and electronic effects due to its strained three-membered ring structure, while the carbonyl group enhances electron-withdrawing properties. Boronic acids are pivotal in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form stable covalent bonds with transition metals like palladium . This compound (CAS: 1256346-28-7) is structurally related to intermediates used in pharmaceutical research, such as cystic fibrosis therapeutics and EP4 receptor antagonists .
Properties
IUPAC Name |
[4-(cyclopropanecarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-10(7-1-2-7)8-3-5-9(6-4-8)11(13)14/h3-7,13-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIROHRLGTDEXLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681886 | |
| Record name | [4-(Cyclopropanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959861-28-0 | |
| Record name | [4-(Cyclopropanecarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Metalation and Electrophilic Borylation
Step 1: Synthesis of 4-bromo(cyclopropylcarbonyl)benzene
The precursor aryl bromide bearing the cyclopropylcarbonyl substituent at the para position is synthesized by Friedel-Crafts acylation or other carbonylation methods on bromobenzene derivatives.
Step 2: Halogen-metal exchange
Treatment of 4-bromo(cyclopropylcarbonyl)benzene with n-butyllithium (n-BuLi) at low temperature (-78 °C) generates the corresponding aryllithium intermediate.
Step 3: Quenching with trialkyl borate
The aryllithium is reacted with trimethyl borate or triisopropyl borate at low temperature, followed by acidic workup to afford the boronic acid.
This approach benefits from the high regioselectivity of metalation and allows for the introduction of the sensitive cyclopropylcarbonyl group before borylation, minimizing side reactions.
Palladium-Catalyzed Miyaura Borylation
Substrate: 4-bromo(cyclopropylcarbonyl)benzene
Catalyst system: Pd(dppf)Cl2 or Pd(OAc)2 with suitable phosphine ligands
Boron source: Bis(pinacolato)diboron (B2pin2)
Base: Potassium acetate (KOAc) or cesium carbonate (Cs2CO3)
Solvent: Dioxane or DMF
Conditions: Heating at 80–110 °C under inert atmosphere
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with B2pin2, and reductive elimination to give the pinacol boronate ester intermediate. Subsequent hydrolysis under acidic conditions yields the free boronic acid. This method is tolerant of various functional groups, including ketones, and is scalable.
Purification and Characterization
The crude boronic acid is typically purified by recrystallization from suitable solvents such as ethanol/water mixtures or by chromatography.
Characterization includes NMR spectroscopy (^1H, ^13C, ^11B), mass spectrometry, and elemental analysis to confirm the structure and purity.
Data Table: Representative Synthetic Conditions for this compound
| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Metalation + Borylation | 4-bromo(cyclopropylcarbonyl)benzene | n-BuLi, trimethyl borate, acidic workup | -78 °C to RT, inert atmosphere | 60–75 | Sensitive to moisture, low temperature |
| Pd-Catalyzed Miyaura Borylation | 4-bromo(cyclopropylcarbonyl)benzene | Pd(dppf)Cl2, B2pin2, KOAc, dioxane | 80–110 °C, inert atmosphere | 70–85 | Scalable, functional group tolerant |
Research Findings and Notes
Electron-withdrawing groups such as cyclopropylcarbonyl influence the acidity (pKa) and stability of the boronic acid. The presence of such groups can lower the pKa, affecting solubility and reactivity in downstream applications.
The cyclopropylcarbonyl substituent is stable under the borylation conditions, allowing for direct functionalization without protecting group strategies.
Alternative methods involving direct carboxamidation or amidation of boronic acids have been explored but are less common for this specific compound.
The choice of base and ligand in Pd-catalyzed borylation significantly affects the yield and purity, with bulky phosphine ligands improving catalyst stability and turnover.
Chemical Reactions Analysis
Types of Reactions: 4-(CYCLOPROPYLCARBONYL)PHENYLBORONIC ACID undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene.
Major Products:
Phenols: from oxidation.
Alcohols: from reduction.
Biaryl compounds: from Suzuki-Miyaura coupling.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4-(cyclopropylcarbonyl)phenylboronic acid is in organic synthesis, particularly as a reagent in cross-coupling reactions. It is used to synthesize complex organic molecules through:
- Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The presence of the cyclopropylcarbonyl group enhances the reactivity and selectivity of the boronic acid .
- Palladium-Catalyzed Reactions : The compound can act as a ligand in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .
Medicinal Chemistry
The unique properties of this compound have led to its exploration in medicinal chemistry:
- Targeting Cancer Cells : Research indicates that boronic acids can inhibit specific enzymes involved in cancer cell proliferation. The cyclopropylcarbonyl moiety may enhance the binding affinity to target proteins, making it a candidate for developing new anticancer drugs .
- Drug Delivery Systems : Boronic acids are utilized in designing drug delivery systems that exploit their ability to form complexes with biomolecules. For instance, they can be used to improve the cellular uptake of therapeutic agents by modifying their surface properties .
Biochemical Applications
This compound is also significant in biochemical applications:
- Sensing and Detection : The compound's ability to form stable complexes with diols makes it useful for designing sensors that detect specific biomolecules, such as glucose and polysaccharides. This application is particularly relevant for monitoring diabetic conditions .
- Enzyme Inhibition : Due to its structural properties, this boronic acid can inhibit enzymes that play crucial roles in metabolic pathways. This characteristic is being investigated for potential therapeutic interventions .
Case Studies
Mechanism of Action
The mechanism of action of 4-(CYCLOPROPYLCARBONYL)PHENYLBORONIC ACID primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This reactivity is exploited in various chemical and biological applications, including enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
2.1.1. Electronic Effects
- 4-Acetylphenylboronic Acid (CAS: 149104-90-5) : The acetyl group (-COCH₃) is less electron-withdrawing than cyclopropylcarbonyl but still enhances electrophilicity at the boron center. This compound is widely used in cross-coupling reactions for drug synthesis .
- 4-(Methylsulfonyl)phenylboronic Acid (CAS: 149104-88-1) : The sulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, increasing the acidity of the boronic acid (lower pKa) and accelerating coupling reactions .
- 4-Chlorophenylboronic Acid : The chloro substituent (-Cl) provides moderate electron withdrawal, balancing reactivity and stability in aqueous conditions .
2.1.2. Steric Effects
- 4-Biphenylboronic Acid : The biphenyl group introduces steric hindrance, reducing reactivity in couplings but improving stability for long-term storage .
- 4-(N-Methoxy-N-methylcarbamoyl)phenylboronic Acid (CAS: 913835-85-5) : The carbamoyl group (-CON(OMe)Me) adds moderate bulk, making it suitable for targeted drug delivery systems .
Structural and Functional Comparison
Solubility and Stability
- Polar Substituents : Carboxylic acid (4-Carboxyphenylboronic acid) and carbamoyl groups improve water solubility, critical for biomedical applications .
- Hydrophobic Substituents : Cyclopropyl and biphenyl groups enhance lipid solubility, favoring blood-brain barrier penetration in CNS drug candidates .
- Pinacol Esters: Derivatives like 4-(1-Methylsulfonylaminocyclopropyl)phenylboronic acid pinacol ester (CAS: N/A) improve stability for storage and handling .
Biological Activity
4-(Cyclopropylcarbonyl)phenylboronic acid is a derivative of phenylboronic acid, known for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound has garnered attention due to its potential applications in cancer therapy and as an antibacterial agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological contexts, and structure-activity relationships.
The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with biomolecules such as enzymes and receptors. The following mechanisms are particularly relevant:
- Enzyme Inhibition : Boronic acids can act as inhibitors of serine β-lactamases (SBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. Studies have demonstrated that derivatives can effectively inhibit class A and class C SBLs, restoring the efficacy of antibiotics like meropenem against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Antiproliferative Activity : Research indicates that phenylboronic acid derivatives exhibit significant antiproliferative effects on various cancer cell lines. The mechanism involves cell cycle arrest and induction of apoptosis, particularly through the activation of caspase pathways .
Antibacterial Activity
Studies have shown that this compound exhibits notable antibacterial properties. The compound has been tested against clinical strains of bacteria, demonstrating a synergistic effect when combined with β-lactam antibiotics. For instance, in combination with meropenem, it significantly reduced the fractional inhibitory concentration index (FICI), indicating enhanced bacterial susceptibility .
| Compound | Target Strain | FICI Value | Synergistic Effect |
|---|---|---|---|
| This compound | Klebsiella pneumoniae (KPC-2) | < 0.5 | Yes |
| This compound | Pseudomonas aeruginosa (AmpC) | ~0.5 | Moderate |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound was evaluated for its ability to inhibit cell proliferation across multiple cancer cell lines, including ovarian and lung cancer cells.
- Cell Lines Tested : A2780 (ovarian), A549 (lung), MV-4-11 (leukemia)
- Methods : Sulforhodamine B (SRB) assay and MTT assay were used to assess cell viability after treatment.
| Cell Line | IC50 (µM) | Mode of Action |
|---|---|---|
| A2780 | 18.3 | G2/M Arrest, Apoptosis Induction |
| A549 | 44.6 | Moderate Proliferation Inhibition |
In these studies, the compound was found to induce significant apoptosis through caspase-3 activation and cell cycle arrest at the G2/M phase .
Structure-Activity Relationship
The structure-activity relationship (SAR) studies reveal that modifications to the boronic acid moiety can significantly impact biological activity. For example:
- Cyclopropyl Group : The presence of the cyclopropyl group enhances the lipophilicity and binding affinity to target enzymes.
- Substituents on the Phenyl Ring : Variations in substituents on the phenyl ring lead to different levels of potency against bacterial strains and cancer cells.
Case Studies
- Antibacterial Efficacy : A study investigated the effectiveness of this compound against multi-drug resistant Klebsiella pneumoniae. The results indicated that when used in conjunction with meropenem, it restored antibiotic sensitivity in resistant strains.
- Cancer Cell Line Studies : In vitro experiments on ovarian cancer cells showed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase pathways.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(cyclopropylcarbonyl)phenylboronic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling between a cyclopropylcarbonyl-substituted aryl halide and a boronic acid precursor. Key steps include:
- Using palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in anhydrous solvents (THF or dioxane) .
- Purification via recrystallization or column chromatography, monitored by HPLC (>97% purity threshold) .
- Purity validation using NMR (¹H/¹³C) and mass spectrometry to confirm molecular weight (expected ~207–214 g/mol based on analogs) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Skin/eye protection : Use nitrile gloves (inspected for integrity) and safety goggles. Avoid direct contact, as boronic acids may hydrolyze to release boric acid .
- Respiratory protection : Use fume hoods when handling powders to avoid inhalation; monitor airborne concentrations with real-time sensors .
- Decontamination : Immediate washing with water for skin contact and ethanol for equipment cleanup. Store in airtight containers at 2–8°C to prevent moisture-induced degradation .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer :
- Conduct pH-dependent stability assays using UV-Vis spectroscopy (200–400 nm range) to track boronic acid/ester equilibria.
- Monitor decomposition products (e.g., boric oxide, CO/CO₂) via FTIR or GC-MS in acidic (pH <3) or basic (pH >10) conditions .
- Compare results with analogs like 4-carboxyphenylboronic acid, which decomposes above 220°C .
Advanced Research Questions
Q. How does the cyclopropylcarbonyl group influence Suzuki-Miyaura coupling efficiency compared to other substituents?
- Methodological Answer :
- Perform kinetic studies using model aryl halides (e.g., 4-bromobenzaldehyde) and compare reaction rates via LC-MS.
- The electron-withdrawing cyclopropylcarbonyl group may reduce boron reactivity; optimize with additives like KF to enhance transmetallation .
- Reference data from 4-phenoxyphenylboronic acid (reactivity ~80% yield under similar conditions) .
Q. What strategies mitigate boronic acid self-condensation during bioconjugation or polymer synthesis?
- Methodological Answer :
- Use protic solvents (e.g., water/THF mixtures) to suppress anhydride formation.
- Introduce protecting groups (e.g., pinacol ester) temporarily, then deprotect post-conjugation .
- Monitor dimerization via dynamic light scattering (DLS) or MALDI-TOF for polymer conjugates .
Q. Can this compound act as a protease inhibitor in antiviral drug discovery?
- Methodological Answer :
- Test inhibitory activity against viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) using fluorescence resonance energy transfer (FRET) assays.
- Compare IC₅₀ values with carboxyphenylboronic acid derivatives, which show moderate inhibition (IC₅₀ ~10 μM) .
- Evaluate cytotoxicity in Vero E6 cells via MTT assay to ensure selectivity .
Data Contradictions and Resolutions
Q. Discrepancies in reported melting points for boronic acid derivatives: How to resolve?
- Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
